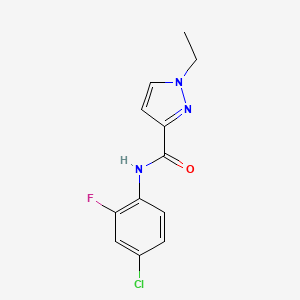![molecular formula C11H12N4O3S2 B5345665 N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. It may also act by modulating various signaling pathways involved in inflammation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may help in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its antimicrobial, antifungal, antitumor, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation is the lack of information on its toxicity and side effects. Further studies are needed to determine its safety profile and potential drug interactions.
Orientations Futures
There are several future directions for the study of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide. One direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety profile and potential drug interactions.
Méthodes De Synthèse
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide can be synthesized using various methods, including the reaction of 2-amino-1,3,4-thiadiazole with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound. Other methods include the reaction of 2-amino-1,3,4-thiadiazole with 3-methylbenzenesulfonyl isocyanate in the presence of a base such as pyridine or the reaction of 2-amino-1,3,4-thiadiazole with 3-methylbenzenesulfonyl azide in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-[5-[(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-7-4-3-5-9(6-7)15-20(17,18)11-14-13-10(19-11)12-8(2)16/h3-6,15H,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVKQZARYTLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)
![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)
![3-methyl-8-[3-(1H-pyrrol-1-yl)propyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345603.png)

![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)


![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)